molecular formula C22H18N6 B2761561 6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 957003-01-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2761561
CAS RN: 957003-01-9
M. Wt: 366.428
InChI Key: UTRZJRNAXAJSLK-UHFFFAOYSA-N
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Description

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including pyrazole and pyrimidine . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several nitrogen-containing rings, which are likely to contribute to its chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The presence of nitrogen in the pyrazole and pyrimidine rings could make it a potential ligand for metal ions .

Scientific Research Applications

Plant Growth Stimulation

Pyrazolylpyridazine derivatives, including our compound, have shown a pronounced stimulating effect on plant growth . These compounds could find applications in agriculture as growth enhancers for crops.

Biological Activity

The synthesized derivatives based on this compound exhibit a wide spectrum of biological activity. While specific details are not provided, it’s worth exploring their potential as anti-inflammatory, antibacterial, antioxidant, and hypotensive agents .

Chemical Plant Protection

Pyrazolylpyridazine scaffolds have been used to synthesize compounds for agricultural purposes, such as insecticides, fungicides, and herbicides . Investigating the pesticidal properties of this compound could be valuable.

Energetic Materials

Although not directly mentioned for this compound, related pyrazolylpyridazine derivatives have been studied as insensitive energetic materials . Exploring its potential in this field could be intriguing.

Cell Adhesion Inhibition

In a different context, derivatives with various aromatic substituents were screened for their affinity to αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8 integrins . Investigating whether our compound interacts with these integrins could be relevant.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be studied for its potential biological activities, given the presence of pyrazole and pyrimidine rings which are common in biologically active compounds .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-7-phenyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-16(2)27(26-15)20-14-24-22-18(19-10-6-7-11-23-19)13-25-28(22)21(20)17-8-4-3-5-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZJRNAXAJSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=CC=N4)N=C2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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